molecular formula C19H19N3O2S B2806929 2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-80-9

2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2806929
CAS RN: 892977-80-9
M. Wt: 353.44
InChI Key: SFDMJWYQNANZJO-UHFFFAOYSA-N
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Description

The compound “2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another method involves the reaction of thiophene derivatives with isocyanates .


Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is quite diverse. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Heterocyclic Synthesis

This compound has been utilized in the synthesis of heterocyclic compounds, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. Such compounds have significant applications in medicinal chemistry and material science. For instance, R. Mohareb et al. (2004) investigated the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles, showcasing the versatility of this compound in synthesizing a wide range of heterocyclic derivatives.

Crystal Structure Analysis

The crystal structure of related compounds, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been characterized to better understand their molecular configurations and interactions. Vasu et al. (2004) detailed the synthesis and X-ray diffraction method analysis, highlighting the importance of structural analysis in the development of pharmaceuticals and materials.

Oxidation-Aromatization Reactions

A novel oxidation-aromatization of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates to produce alkyl 2-aminobenzo[b]thiophene-3-carboxylate in excellent yield has been reported, illustrating the chemical transformation capabilities of this compound for synthesizing aromatic thiophenes, which are valuable in organic electronics and pharmaceuticals. M. Adib et al. (2015) demonstrated this process, emphasizing the efficiency of the method.

Biologically Active Compounds Synthesis

The precursor has also been used in the synthesis of polyfunctionally substituted heterocyclic compounds with potential antitumor activities. For instance, H. Shams et al. (2010) explored the synthesis of derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. Such studies are crucial for the development of new therapeutic agents.

properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-11-3-8-14-15(9-11)25-19(16(14)18(24)21-2)22-17(23)13-6-4-12(10-20)5-7-13/h4-7,11H,3,8-9H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDMJWYQNANZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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